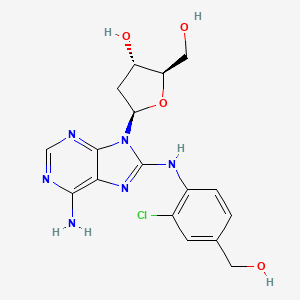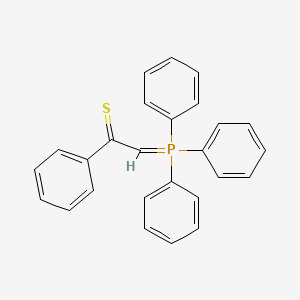
1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)ethane-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(triphenylphosphoranylidene)ethanethione is an organophosphorus compound with the molecular formula C26H21PS It is known for its unique structure, which includes a phenyl group and a triphenylphosphoranylidene moiety attached to an ethanethione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenyl-2-(triphenylphosphoranylidene)ethanethione can be synthesized through several methods. One common approach involves the reaction of triphenylphosphine with phenacyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate.
Industrial Production Methods
While specific industrial production methods for 1-Phenyl-2-(triphenylphosphoranylidene)ethanethione are not well-documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-2-(triphenylphosphoranylidene)ethanethione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanethione moiety to an ethanethiol group.
Substitution: The phenyl and triphenylphosphoranylidene groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethanethiol derivatives.
Substitution: Various substituted phenyl and phosphoranylidene derivatives.
Applications De Recherche Scientifique
1-Phenyl-2-(triphenylphosphoranylidene)ethanethione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-(triphenylphosphoranylidene)ethanethione involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating various transformations. Molecular targets and pathways include interactions with enzymes and proteins, where the compound can inhibit or modify their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2-(triphenylphosphoranylidene)ethanone: Similar structure but with a carbonyl group instead of a thiocarbonyl group.
Triphenylphosphine: A simpler compound with only the triphenylphosphine moiety.
Phenacyl chloride: A precursor in the synthesis of 1-Phenyl-2-(triphenylphosphoranylidene)ethanethione.
Uniqueness
1-Phenyl-2-(triphenylphosphoranylidene)ethanethione is unique due to its combination of a phenyl group, a triphenylphosphoranylidene moiety, and an ethanethione backbone
Propriétés
Numéro CAS |
58309-82-3 |
|---|---|
Formule moléculaire |
C26H21PS |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
1-phenyl-2-(triphenyl-λ5-phosphanylidene)ethanethione |
InChI |
InChI=1S/C26H21PS/c28-26(22-13-5-1-6-14-22)21-27(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H |
Clé InChI |
LNISUSMTBSVPTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=S)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



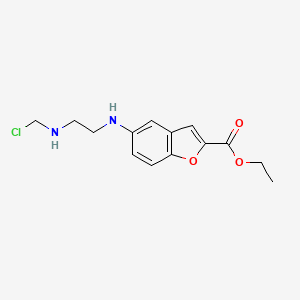
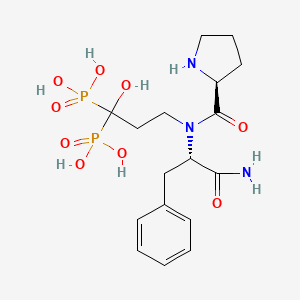
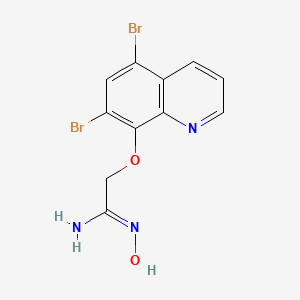
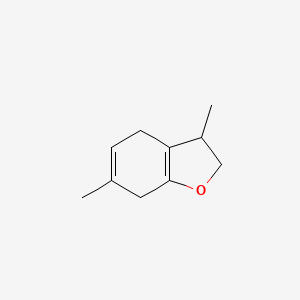
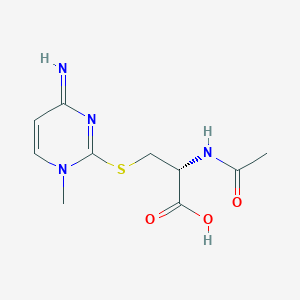

![[2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B12901536.png)
![3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12901537.png)
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide](/img/structure/B12901542.png)
![3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-6H-[1,3]dioxepino[5,6-d][1,2]oxazole](/img/structure/B12901544.png)


